AC 264613
Description
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Properties
IUPAC Name |
(3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXQCSEZPQBNZ-CBCLUANDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051487-82-1 | |
| Record name | AC-264613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051487821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-264613 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ST2P4BE17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: AC-264613 as a Probe for PAR2-Mediated Neuroinflammation and Nociception
Executive Summary
In the investigation of G-protein-coupled receptors (GPCRs) within the central nervous system (CNS), Protease-Activated Receptor 2 (PAR2) has emerged as a critical node linking inflammation, nociception, and affective disorders. Historically, research was hampered by the poor bioavailability and low potency of peptide agonists (e.g., SLIGRL-NH2).
AC-264613 represents a significant leap in pharmacological tooling. It is a non-peptide, small-molecule agonist that is highly potent, selective for PAR2, and—crucially—blood-brain barrier (BBB) permeable .[1] This guide details the biological activity of AC-264613, providing validated protocols for its application in calcium mobilization assays and in vivo neuroinflammation models.
Molecular Profile & Mechanism of Action
Unlike classical GPCR agonists that bind orthosterically, PAR2 is typically activated by N-terminal proteolytic cleavage. AC-264613 bypasses this requirement, acting as a direct agonist.
Signaling Cascade
Upon binding, AC-264613 induces a conformational change in PAR2 that couples primarily to the Gαq/11 protein family. This triggers the canonical phospholipase C (PLC) pathway, resulting in intracellular calcium mobilization and downstream kinase activation (ERK1/2). In sensory neurons, this pathway sensitizes ion channels like TRPV1, lowering the threshold for pain activation.
Specificity and Potency
-
Selectivity: >1000-fold selective for PAR2 over PAR1 and PAR4.
-
Potency: AC-264613 exhibits a pEC50 of approximately 7.5 – 8.0 in calcium mobilization assays, making it 30–300 times more potent than the synthetic peptide SLIGRL-NH2.
Visualization: PAR2 Signaling Pathway
The following diagram illustrates the signal transduction initiated by AC-264613, highlighting the bifurcation between calcium release and kinase activation.
Caption: AC-264613 activates Gq-coupled PAR2, driving Ca2+ flux and sensitizing nociceptors via PKC/ERK.[2][3][4][5][6]
In Vitro Characterization: Calcium Mobilization Assay
Experimental Logic
We utilize a cell-permeable fluorescent dye (Fluo-4 AM or Fura-2 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the dye inside. Upon PAR2 activation, the release of Ca2+ binds to the dye, increasing fluorescence intensity.
Critical Control: You must use Probenecid in your assay buffer. This inhibits the organic anion transporter, preventing the leakage of the dye out of the cell, which is a common cause of poor signal-to-noise ratios in GPCR assays.
Protocol: High-Throughput Calcium Flux
Materials:
-
HEK293 cells stably expressing PAR2.
-
Fluo-4 AM (dissolved in DMSO).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Probenecid (2.5 mM).
-
AC-264613 (Stock 10 mM in DMSO).
Step-by-Step Workflow:
-
Cell Seeding: Plate cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO2.
-
Dye Loading:
-
Prepare Loading Buffer: Assay Buffer + 4 µM Fluo-4 AM + 2.5 mM Probenecid + 0.04% Pluronic F-127 (dispersing agent).
-
Remove media from cells and add 100 µL Loading Buffer.
-
Incubate 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.
-
-
Compound Preparation:
-
Prepare a 3x concentration series of AC-264613 in Assay Buffer (range: 1 nM to 10 µM).
-
-
Data Acquisition:
-
Place plate in reader (e.g., FLIPR or FlexStation).
-
Baseline: Record fluorescence (Ex 494nm / Em 516nm) for 20 seconds.
-
Injection: Inject 50 µL of compound.
-
Read: Continue reading for 120 seconds.
-
Comparative Potency Data
The table below summarizes expected potency values derived from standard validation assays.
| Compound | Molecular Class | Assay Type | pEC50 (Log M) | Relative Potency |
| AC-264613 | Small Molecule | Ca2+ Flux (HEK-PAR2) | 7.5 ± 0.2 | 100% (Reference) |
| SLIGRL-NH2 | Peptide Agonist | Ca2+ Flux (HEK-PAR2) | 5.8 ± 0.3 | ~2% |
| 2-furoyl-LIGRLO | Potent Peptide | Ca2+ Flux (HEK-PAR2) | 7.0 ± 0.2 | ~30% |
In Vivo Neuroscience Applications[1][7]
AC-264613 is particularly valuable for in vivo studies because it eliminates the need for intrathecal or intracerebroventricular cannulation often required for peptides.
Neuroinflammation & Sickness Behavior
Recent studies (Moudio et al., 2022) utilize AC-264613 to model depression-like behaviors induced by systemic inflammation.
-
Mechanism: Systemic activation of PAR2 leads to elevated serum IL-6 and brain cytokine mRNA expression.[3][4]
-
Phenotype: Reduction in locomotor activity and sucrose preference (anhedonia), mimicking the "sickness behavior" seen in major depressive disorder (MDD) linked to inflammation.
Protocol: Assessment of Anhedonia (Sucrose Preference)
Objective: To measure the impact of AC-264613 on reward-seeking behavior.
Workflow:
-
Acclimatization: House mice individually. Provide two bottles (1% Sucrose vs. Water) for 48 hours to establish baseline preference.
-
Deprivation: Remove water/food for 4-6 hours prior to testing to motivate drinking.
-
Administration:
-
Test Group: Intraperitoneal (i.p.) injection of AC-264613 (10 mg/kg or 30 mg/kg).
-
Control Group: Vehicle injection (Saline + 5% DMSO + 5% Tween-80).
-
-
Testing:
-
Return two bottles (Sucrose vs. Water) to the cage.
-
Measure consumption at 2 hours and 24 hours.
-
Calculation: Sucrose Preference % = (Sucrose Intake / Total Fluid Intake) * 100.
-
-
Expected Result: AC-264613 treated mice show a statistically significant reduction in sucrose preference compared to vehicle, indicating anhedonia.
Visualization: Experimental Workflow
The following diagram outlines the logical flow for testing AC-264613 in a behavioral setting.
Caption: Workflow demonstrating the systemic application of AC-264613 to induce and measure depression-like behavior.[3][4]
References
-
Gardell, L. R., et al. (2008). Identification and characterization of novel small-molecule protease-activated receptor 2 agonists. Journal of Pharmacology and Experimental Therapeutics, 327(3), 716-728.
-
Moudio, S., et al. (2022). Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines. Psychopharmacology, 239, 941–954.
-
Barry, G. D., et al. (2010). Novel agonists and antagonists for human protease activated receptor 2. Journal of Medicinal Chemistry, 53(19), 7428-7440.
-
Lieu, T., et al. (2016). The signaling mechanisms of μ-opioid receptor (MOR) and protease-activated receptor 2 (PAR2) in inflammatory pain. British Journal of Pharmacology, 173(18), 2715-2726.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]
Methodological & Application
Mastering the Solubility of AC 264613: A Guide for Researchers
Authoritative guidance on the preparation of AC 264613 in DMSO and aqueous buffers for robust and reproducible in vitro studies.
Introduction: Unlocking the Therapeutic Potential of a Selective PAR2 Agonist
This compound is a potent and selective non-peptide agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide range of physiological and pathophysiological processes, including inflammation, nociception, and cellular proliferation.[1] Its selectivity for PAR2 over other PAR subtypes makes it a valuable tool for dissecting the specific roles of this receptor in various biological systems. However, the lipophilic nature of this compound presents a significant challenge to researchers: poor aqueous solubility.
This guide provides a comprehensive overview of the solubility characteristics of this compound and offers detailed, field-proven protocols for its preparation in both dimethyl sulfoxide (DMSO) and aqueous buffers. By understanding the principles behind these methodologies, researchers can ensure the reliable and reproducible application of this compound in their experimental workflows, ultimately leading to more accurate and impactful scientific discoveries.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective solubilization strategies.
| Property | Value | Source |
| Chemical Name | (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide | [2] |
| Molecular Formula | C₁₉H₁₈BrN₃O₂ | [1][2] |
| Molecular Weight | 400.27 g/mol | [2][3] |
| Appearance | Crystalline solid | [N/A] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1051487-82-1 | [2][3] |
Part 1: Harnessing the Power of DMSO for Stock Solution Preparation
Due to its lipophilic nature, this compound exhibits excellent solubility in polar aprotic solvents like DMSO.[4] This makes DMSO the ideal solvent for preparing high-concentration stock solutions.
Key Solubility Data in DMSO:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 40.03 | 100 |
Protocol for Preparing a 100 mM DMSO Stock Solution:
This protocol provides a step-by-step guide to preparing a concentrated stock solution of this compound in DMSO, which serves as the foundation for creating working solutions in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is crucial to prevent condensation from forming on the compound, which can affect weighing accuracy.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.03 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but prolonged heating should be avoided to prevent potential degradation.[5] Visual inspection should confirm a clear solution with no visible particulates.
-
Aliquoting and Storage: To minimize freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
Stability and Storage of DMSO Stock Solutions:
Proper storage is critical to maintaining the integrity of your this compound stock solution.
| Storage Temperature | Stability | Source |
| 4°C | Up to 2 weeks | [2] |
| -20°C | Up to 1 month | [3] |
| -80°C | Up to 6 months | [2] |
Note: For long-term storage, -80°C is recommended. Always protect the stock solutions from light.
Caption: Recommended workflow for preparing aqueous working solutions.
Troubleshooting Precipitation in Aqueous Buffers:
Precipitation is a common issue when working with poorly soluble compounds. Here are some strategies to troubleshoot and mitigate this problem:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay. [6]* Optimize the Dilution Scheme: Instead of a single dilution step, perform a series of smaller, sequential dilutions. [7]* Pre-warm the Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the compound can sometimes improve solubility. However, be mindful of the thermal stability of this compound in aqueous solutions.
-
Increase the Final DMSO Concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) may help to keep the compound in solution. Always perform a vehicle control to account for any effects of the DMSO itself.
-
Consider Alternative Buffers: While PBS is common, the solubility of your compound may differ in other buffers such as Tris-HCl. The pH of the buffer can also influence solubility, although a specific pKa for this compound is not readily available. [6]
Conclusion: Best Practices for Success
The successful use of this compound in research hinges on proper handling and preparation. By adhering to the protocols and principles outlined in this guide, researchers can confidently prepare stable and effective solutions of this potent PAR2 agonist. Remember to always start with a high-quality DMSO stock, employ a careful serial dilution strategy for aqueous solutions, and be vigilant for any signs of precipitation. These best practices will ensure the integrity of your experiments and contribute to the generation of reliable and reproducible data.
References
-
DC Chemicals. This compound | AC264613 | PAR2 agonist. [Link]
-
GSRI. AC-264613. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
Adooq Bioscience. AC-264613 | PAR2 agonist | Buy from Supplier AdooQ®. [Link]
-
National Center for Biotechnology Information. Compound Management for Quantitative High-Throughput Screening. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
GIT-Verlags. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
National Center for Biotechnology Information. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
-
Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
Informa Connect. Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
MDPI. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. [Link]
-
PubChem. Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate. [Link]
Sources
High-Precision In Vivo Activation of PAR2: AC-264613 Intraperitoneal Dosing Protocol
This Application Note is designed for researchers requiring a standardized, high-reliability protocol for the in vivo administration of AC-264613 , a potent and selective Protease-Activated Receptor 2 (PAR2) agonist.
Unlike peptide agonists (e.g., SLIGRL-NH2) which suffer from rapid enzymatic degradation, AC-264613 is a non-peptide small molecule with superior bioavailability and potency. However, its lipophilicity presents significant formulation challenges that this guide specifically addresses.
Compound Profile & Handling
-
Chemical Class: 2-aminothiazol-4-yl-amide derivative
-
Mechanism: Selective PAR2 Agonist (Gq-coupled GPCR activation)
-
Molecular Weight: ~427.3 g/mol (Verify specific batch CoA)
-
Solubility Profile: Poor aqueous solubility; moderate solubility in DMSO.
-
Storage: Powder at -20°C (desiccated). Solutions must be prepared fresh.
Formulation Strategy: The "Suspension vs. Solution" Criticality
CRITICAL WARNING: AC-264613 is highly hydrophobic. Simple addition to saline will result in immediate precipitation, leading to inconsistent dosing and potential peritoneal irritation.
Two protocols are provided below. Protocol A is the field-validated method for behavioral studies (Moudio et al., 2022). Protocol B is an alternative for studies requiring higher concentrations or absolute homogeneity.
Protocol A: The "Tween-Saline Suspension" (Recommended)
Best for: Behavioral studies, acute dosing, minimizing organic solvent toxicity.
-
Vehicle: 0.9% Saline + 1% Tween 80.[4]
-
State: Fine, homogenous suspension.
-
Stability: Low (Must be vortexed immediately prior to every injection).
Protocol B: The "DMSO-PEG Solubilization" (High Dose)
Best for: High-dose studies (>30 mg/kg) or when suspension clogging is a risk.
-
Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.
-
State: Clear solution (usually).
Experimental Design & Dosing Parameters
| Parameter | Specification | Rationale |
| Effective Dose (ED50) | 10 mg/kg | Induces robust inflammatory signaling and behavioral shifts (e.g., reduced locomotion) without overt toxicity [1]. |
| Dose Range | 3 – 30 mg/kg | <3 mg/kg is often sub-threshold; >50 mg/kg risks off-target effects or solubility limits. |
| Injection Volume | 10 mL/kg | Standard mouse IP volume (e.g., 0.25 mL for a 25g mouse). |
| Frequency | Single Bolus | AC-264613 has a short half-life. For chronic effects, daily dosing is required.[7] |
| Needle Size | 27G - 30G | 27G is preferred if using Protocol A (Suspension) to prevent clogging. |
Step-by-Step Preparation Protocol (Protocol A)
Target: Prepare 3.0 mL of 1 mg/mL AC-264613 (Sufficient for 10 mice @ 10 mg/kg).
-
Weighing: Accurately weigh 3.0 mg of AC-264613 powder into a sterile glass vial.
-
Note: Glass is preferred over plastic to minimize lipophilic binding.
-
-
Surfactant Addition: Add 30 µL of Tween 80 directly onto the powder.
-
Technique: Use a positive displacement pipette if available, as Tween is viscous.
-
-
Wetting: Gently tap or vortex briefly to coat the powder with Tween. This "wetting" step is crucial to prevent clump formation upon saline addition.
-
Saline Addition: Add 2.97 mL of sterile 0.9% Saline (warm to 37°C).
-
Dispersion (The Critical Step):
-
Sonicate the vial in a water bath sonicator for 10–15 minutes.
-
Visual Check: The liquid should appear cloudy/milky but free of large visible distinct particles. If large chunks remain, sonicate further.
-
Temperature: Maintain approx. 37°C; do not overheat (>50°C) to avoid compound degradation.
-
-
Loading: Draw into syringe immediately after vortexing.
Mechanism of Action & Pathway Visualization
AC-264613 bypasses the proteolytic cleavage step required by natural proteases (like trypsin) and directly binds the PAR2 transmembrane domain. This triggers the Gq-PLC-IP3 pathway.
Figure 1: Signal transduction pathway activated by AC-264613 leading to physiological readout.
Experimental Workflow Diagram
Figure 2: Operational workflow for AC-264613 administration.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Needle Clogging | Particle size too large. | Switch to Protocol B (DMSO) or increase sonication time. Use 25G needle if acceptable. |
| Inconsistent Data | Sedimentation in syringe. | Vortex immediately before injection. Do not prepare multiple syringes in advance; draw up one by one. |
| High Mortality | Toxicity or Vehicle effect. | 100 mg/kg is near the toxic threshold. Reduce dose to 10-30 mg/kg. Ensure Tween 80 < 5%.[4] |
| No Effect | Rapid Metabolism. | AC-264613 has a short half-life. Ensure readouts are taken within 30-120 mins post-dose. |
References
-
Moudio, S., et al. (2022).[8] Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines.[2][4][5] Psychopharmacology, 239(3), 895–910.
- Key Insight: Establishes the 10 mg/kg IP dose and Saline/Tween vehicle protocol.
-
Gardell, L. R., et al. (2008).[8] Identification and characterization of novel small-molecule protease-activated receptor 2 agonists. Journal of Pharmacology and Experimental Therapeutics, 327(3), 716-728.
- Key Insight: The seminal paper describing AC-264613 discovery and potency rel
-
Lieu, T., et al. (2016).[8] The signaling mechanisms of proteinase-activated receptor 2. Journal of Physiology, 594(15), 4157-4170.
- Key Insight: Detailed review of the Gq/Ca2+ signaling p
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimization of AC 264613 Concentrations for PAR2-Mediated Calcium Mobilization Assays
Abstract
This application note provides a definitive guide for utilizing AC 264613 , a potent and selective Protease-Activated Receptor 2 (PAR2) agonist, in high-throughput calcium mobilization assays. Unlike peptide agonists (e.g., SLIGRL-NH2) which often require micromolar concentrations, this compound exhibits nanomolar potency (EC50 ~30–100 nM).[1] This protocol details the strategic selection of concentration ranges to accurately determine EC50 values, avoid receptor desensitization, and ensure robust signal-to-noise ratios in Gq-coupled GPCR functional assays.
Compound Profile & Mechanism of Action
This compound is a non-peptide synthetic agonist that selectively activates PAR2.[2] Upon binding, it induces a conformational change in the receptor, coupling it to the G
Signaling Pathway Visualization
The following diagram illustrates the specific pathway activated by this compound, highlighting the critical nodes for calcium detection.
Figure 1: Signal transduction pathway for this compound-mediated calcium mobilization.
Strategic Concentration Selection
To generate high-quality data, researchers must distinguish between screening concentrations (single-point) and dose-response (kinetic profiling).
The "30 nM" Benchmark
Literature consistently cites the EC50 of this compound at approximately 30 nM (pEC50 = 7.5) in HEK293 and CHO cell lines expressing human PAR2 [1, 2]. However, using the EC50 as your only test concentration will result in a sub-maximal signal (only 50% receptor occupancy).
Recommended Concentration Ranges
| Experimental Goal | Recommended Concentration Range | Rationale |
| Dose-Response Curve | 0.1 nM – 10 µM | Covers 3 logs below and 2 logs above the EC50 to capture the full sigmoidal curve and determine Emax. |
| Single-Point Screening | 1 µM – 3 µM | Represents ~30x to 100x the EC50, ensuring receptor saturation and maximal signal window (Z' factor). |
| Desensitization Studies | 100 nM – 300 nM | Sufficient to trigger internalization without causing immediate toxicity or non-specific effects. |
Critical Note on Solubility: this compound is soluble in DMSO up to 100 mM. Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v), as DMSO itself can induce calcium artifacts or cytotoxicity.
Detailed Experimental Protocol
Materials Required[1][4][5][6][7][8][9][10][11][12]
-
Cell Line: HEK293T or CHO-K1 stably expressing human PAR2.
-
Agonist: this compound (Tocris/Bio-Techne, Cat. No. 3370).
-
Calcium Dye: Fluo-4 AM, Fura-2 AM, or commercial "No-Wash" kits (e.g., FLIPR Calcium 6).
-
Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.
-
Inhibitor of Anion Exchange: Probenecid (2.5 mM) – Required to prevent dye leakage.
Step 1: Compound Preparation
-
Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock . Aliquot and store at -20°C.
-
Intermediate Dilution: On the day of the assay, dilute the stock 1:100 in Assay Buffer to yield 100 µM (1% DMSO).
-
Serial Dilution (3x Concentrate): Prepare a 3-fold serial dilution series in a V-bottom plate. Since you will add 50 µL of compound to 100 µL of cells (1:3 dilution), prepare the compounds at 3x the final target concentration .
Table 1: Dilution Scheme for 8-Point Dose Response (Final Assay Volume 150 µL)
| Point | Target Final Conc. | Preparation Conc. (3x) | Preparation Method |
| 1 | 10 µM | 30 µM | Dilute 100 µM intermediate 1:3.3 in Buffer |
| 2 | 3 µM | 9 µM | 1:3.3 dilution from Point 1 |
| 3 | 1 µM | 3 µM | 1:3.3 dilution from Point 2 |
| 4 | 300 nM | 900 nM | 1:3.3 dilution from Point 3 |
| 5 | 100 nM | 300 nM | 1:3.3 dilution from Point 4 |
| 6 | 30 nM | 90 nM | 1:3.3 dilution from Point 5 |
| 7 | 10 nM | 30 nM | 1:3.3 dilution from Point 6 |
| 8 | Vehicle | 0 nM | Assay Buffer + DMSO match |
Step 2: Dye Loading
-
Seed cells in black-wall, clear-bottom 96-well plates (e.g., 50,000 cells/well) and incubate overnight.
-
Remove growth media and add 100 µL of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid in HBSS/HEPES).
-
Incubate for 60 minutes at 37°C.
-
Optional: If using Fluo-4, wash plates 3x with Assay Buffer. If using a "No-Wash" kit, skip this step.
-
Equilibrate plates to room temperature for 15 minutes before reading (reduces thermal artifacts).
Step 3: Data Acquisition (Kinetic Read)
-
Instrument: FLIPR, FlexStation, or similar plate reader with injectors.
-
Settings:
-
Excitation: 485 nm / Emission: 525 nm.
-
Baseline Read: 0–20 seconds (measure basal fluorescence).
-
Injection: At 20 seconds, inject 50 µL of the 3x this compound preparation.
-
Response Read: 20–120 seconds (peak usually occurs within 15–30 seconds post-injection).
-
Data Analysis & Interpretation
Calculating EC50[10]
-
Normalization: Calculate
(Peak Fluorescence minus Baseline Fluorescence, divided by Baseline). -
Curve Fitting: Plot the normalized response (Y-axis) against log[this compound] (X-axis).
-
Regression: Use a 4-parameter logistic (4PL) non-linear regression model:
-
Validation: The calculated EC50 should fall between 20 nM and 60 nM . If EC50 > 200 nM, check for cell health issues or receptor expression levels.
Troubleshooting Common Issues
-
Low Signal: Ensure Probenecid was added to the dye buffer. PAR2 activation is rapid; ensure the reader's sampling rate is at least 1 Hz (1 read/sec).
-
High Variability: this compound is sticky. Use low-binding plasticware for dilutions.
-
Desensitization: PAR2 desensitizes quickly. Do not re-use cells or add agonist twice to the same well.
References
-
Gardell, L. R., et al. (2008).[1] Identification and characterization of novel small-molecule protease-activated receptor 2 agonists. Journal of Pharmacology and Experimental Therapeutics.
-
Tocris Bioscience. (n.d.). This compound Product Information & Biological Activity.[1][2][3] Tocris.com.
-
Seitzberg, J. G., et al. (2008).[1] Discovery of potent and selective small-molecule PAR-2 agonists.[4] Journal of Medicinal Chemistry.
-
Molecular Devices. (n.d.).[5] FLIPR Calcium Assay Kits Application Note.
Sources
Application Note: Optimized Administration and Vehicle Selection for AC 264613 (PAR2 Agonist)
Executive Summary
AC 264613 is a potent, non-peptide agonist of Protease-Activated Receptor 2 (PAR2), offering significant stability advantages over traditional peptide agonists like SLIGRL-NH2. However, its utility is frequently compromised by poor aqueous solubility and dose-dependent off-target effects (e.g., sedation at high systemic doses). This application note provides a validated protocol for vehicle formulation and administration route selection, ensuring bioavailability without confounding behavioral readouts.
Compound Profile & Physicochemical Considerations
Unlike peptide agonists that degrade rapidly in plasma, this compound is a small molecule (MW: 400.27) with high lipophilicity. This stability is a double-edged sword: it allows for systemic distribution but necessitates rigorous vehicle optimization to prevent precipitation at the injection site.
| Parameter | Specification | Implication for Protocol |
| Target | PAR2 (Agonist) | Selective over PAR1/PAR4; activates Gq/G11 pathways. |
| Potency (pEC50) | ~7.5 (30 nM range) | High potency allows for microgram-level local dosing. |
| Solubility | DMSO (100 mM), Ethanol (Low), Water (Insoluble) | Critical: Aqueous dilution causes immediate precipitation without co-solvents. |
| Stability | High (Metabolically stable vs. peptides) | Suitable for long-duration studies (>2h) unlike SLIGRL. |
Vehicle Formulation Strategy
Core Directive: Never inject 100% DMSO. It causes severe tissue damage, nociception, and hemolysis, which will mask PAR2-mediated pain behaviors.
Protocol A: Low-Dose / Local Administration (Intraplantar/Intracerebral)
Target Concentration: 0.5 – 2 mg/mL Use Case: Local inflammation, thermal hyperalgesia (Hargreaves test).
-
Stock Preparation: Dissolve this compound in 100% anhydrous DMSO to a concentration of 50 mM . Store aliquots at -20°C.
-
Working Solution:
-
Step 1: Take 20 µL of 50 mM Stock.
-
Step 2: Add 980 µL of warm (37°C) sterile saline (0.9%) .
-
Step 3: Vortex immediately for 30 seconds.
-
Final Composition: 2% DMSO in Saline.
-
Note: If precipitation occurs (cloudiness), add Tween 80 to a final concentration of 1-5% before adding saline.
-
Protocol B: High-Dose / Systemic Administration (Intraperitoneal)
Target Concentration: 5 – 10 mg/mL (for 30-100 mg/kg doses) Use Case: Systemic inflammation, metabolic studies. Challenge: Simple saline dilution will fail at these concentrations.
-
Stock Preparation: 100 mM in DMSO.
-
Vehicle Formulation (The "10/10/80" Mix):
-
10% DMSO (Solubilizer)
-
10% Tween 80 or Cremophor EL (Surfactant/Emulsifier)
-
80% Sterile Saline (Diluent)
-
-
Mixing Order (Critical):
-
Mix Stock (DMSO) with Tween 80 first. Vortex until homogenous.
-
Slowly add warm Saline while vortexing.
-
Result: A clear to slightly opalescent micro-emulsion.
-
Administration Routes & Validated Workflows
Decision Logic for Route Selection
The following diagram illustrates the decision process for selecting the administration route based on the experimental endpoint.
Figure 1: Decision matrix for this compound administration. Note the sedation risk at high systemic doses.
Method 1: Intraplantar (i.pl.)[1] Injection (Mouse)
Objective: Induce localized thermal hyperalgesia or mechanical allodynia.
-
Restraint: Lightly restrain the mouse using a towel or restrainer; anesthesia (Isoflurane) is recommended only if the injection technique is not perfected, as stress induces analgesia.
-
Injection: Using a Hamilton syringe (30G needle), inject 10-20 µL of the working solution (Protocol A) into the subcutaneous space of the plantar surface of the hind paw.
-
Control: The contralateral paw must receive the exact vehicle (e.g., 2% DMSO in Saline).
-
Readout: Measure paw withdrawal latency (Hargreaves) at 30 min, 1h, and 2h.
-
Expected Result: 30-50% reduction in withdrawal latency compared to vehicle.
-
Method 2: Intraperitoneal (i.p.)[1][2] Injection
Objective: Systemic activation.
-
Dose Selection:
-
Therapeutic Window: 3 mg/kg – 30 mg/kg.
-
Sedation Threshold: Doses ≥100 mg/kg have been shown to reduce locomotor activity (Moudio et al., 2022). This mimics "sickness behavior" and confounds behavioral tests.
-
-
Volume: Standard 10 mL/kg.
-
Protocol: Inject into the lower right quadrant of the abdomen to avoid the cecum/bladder.
-
Self-Validation Step: Perform a Rotarod or Open Field Test 1 hour post-injection. If treated animals show significantly reduced mobility compared to vehicle, the dose is too high to interpret pain/anxiety behaviors reliably.
Experimental Workflow & Troubleshooting
The following workflow ensures data integrity by incorporating mandatory "Go/No-Go" checkpoints.
Figure 2: Experimental workflow with mandatory solubility and sedation checkpoints.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation in Syringe | Aqueous shock; Stock concentration too high. | Use "10/10/80" formulation (Protocol B). Keep solution warm (37°C) prior to injection. |
| Animals immobile/lethargic | Systemic toxicity/Sedation (Dose >30mg/kg). | Reduce dose to 10 mg/kg. Verify with Open Field test. |
| Vehicle group shows pain | DMSO concentration >10% or pH imbalance. | Limit DMSO to <5% for local injections. Check pH (aim for 7.0-7.4). |
| No effect observed | Rapid clearance or poor bioavailability. | Switch to IP route if using PO. Ensure stock was stored at -20°C and not freeze-thawed repeatedly. |
References
-
Gardell, L. R., et al. (2008). Identification and characterization of novel small-molecule protease-activated receptor 2 agonists. Journal of Pharmacology and Experimental Therapeutics, 327(3), 716-728.
-
Moudio, S., et al. (2022).[1][2] AC-264613 reduces sucrose preference but does not affect anxiety-like behaviour or recognition memory.[1] Psychopharmacology, 239, 1-13.
-
Tocris Bioscience. (n.d.). This compound Product Information & Solubility Data. Tocris Product Sheet.
-
PubChem. (n.d.). AC-264613 Compound Summary. National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: AC-262536 & AC 264613
Lead Application Scientist's Guidance Note: Our internal review identified a common point of confusion between two similarly named compounds: AC-262536 , a selective androgen receptor modulator (SARM), and AC 264613 , a protease-activated receptor 2 (PAR2) agonist. Due to its prevalence in metabolic and muscle-wasting research, this guide will primarily focus on the stability of AC-262536 . However, to ensure comprehensive support, we have included a dedicated section addressing the stability of This compound . Please verify the CAS number of your compound to ensure you are consulting the correct section.
Frequently Asked Questions (FAQs): Stability of AC-262536
This section addresses the storage and handling of the SARM, AC-262536.
Q1: What are the recommended storage conditions and stability for AC-262536 solutions at -20°C?
The stability of AC-262536 in solution is highly dependent on the solvent, storage temperature, and handling practices. Vendor datasheets provide slightly different recommendations, suggesting that the effective stability window can be narrow.
-
In a DMSO solution, the consensus for storage at -20°C is approximately 1 month .[1][7][8] For longer-term storage of up to 6 months, -80°C is strongly recommended .[1][7]
-
One supplier notes that solutions are generally unstable and should be prepared fresh.[3] This conservative advice highlights the importance of proper handling to maximize the usable life of your stock solutions.
-
The powdered (lyophilized) form of AC-262536 is significantly more stable, with a shelf life of at least 3 years at -20°C.[1][3][4]
Data Summary Table: AC-262536 Storage Stability
| Compound Form | Solvent | Storage Temperature | Reported Stability Duration | Source / Vendor |
| In Solution | DMSO | -20°C | 1 Month | MedChemExpress[1][7], Adooq Bioscience[8] |
| In Solution | DMSO | -80°C | 6 Months | MedChemExpress[1][7] |
| In Solution | Not Specified | Not Specified | "Unstable, prepare fresh" | Selleck Chemicals[3] |
| Powder | N/A | -20°C | ≥ 3-4 Years | Cayman Chemical[4], Adooq[8], Selleck[3] |
Q2: Why is Dimethyl Sulfoxide (DMSO) the recommended solvent for creating stock solutions?
DMSO is the solvent of choice for AC-262536 for several critical reasons rooted in its chemical properties:
-
Solubilizing Power: AC-262536 is a complex organic molecule with poor aqueous solubility. DMSO is a highly polar aprotic solvent capable of dissolving such compounds effectively, with reported solubilities up to 50 mg/mL.[1]
-
Cryoprotectant Properties: DMSO prevents the formation of ice crystals at freezing temperatures, which can damage the structure of the solute molecule and cause it to precipitate out of solution upon thawing.
-
Chemical Stability: DMSO is chemically inert under a wide range of conditions and is stable up to 100°C, ensuring it does not react with the dissolved compound during storage or preparation.[9]
Expert Insight: It is imperative to use anhydrous (water-free) DMSO . DMSO is highly hygroscopic (readily absorbs water from the air). The presence of water can facilitate the hydrolysis of sensitive compounds like AC-262536, leading to degradation and a loss of biological activity over time.
Q3: What is the best-practice protocol for preparing and storing an AC-262536 stock solution?
Following a strict protocol is essential to prevent contamination, degradation, and concentration errors. This self-validating system ensures that if issues arise, you can confidently rule out improper stock preparation.
Experimental Protocol: Stock Solution Preparation
-
Equilibration: Before opening, allow the vial of powdered AC-262536 to sit at room temperature for 15-20 minutes. This prevents atmospheric water from condensing on the cold powder.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution if precipitation is observed.[7] Ensure the solution is completely clear.
-
Aliquoting (Critical Step): Dispense the stock solution into single-use, low-binding polypropylene microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Immediately place the aliquots in a labeled storage box at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month) .[1][7]
-
Documentation: Record the compound name, concentration, date of preparation, and solvent on the storage box.
Causality Explained: The most critical step is aliquoting . Repeated freeze-thaw cycles are a primary cause of compound degradation and precipitation. By creating single-use aliquots, you ensure the main stock is not temperature-cycled, preserving its integrity for the recommended storage period.
Q4: My experiments are showing inconsistent or weaker-than-expected results. How can I troubleshoot and validate the integrity of my stored AC-262536 solution?
If you suspect your compound has degraded, a systematic approach can help identify the issue. The following workflow provides a self-validating method to test the bioactivity of your stored solution.
Caption: Decision workflow for troubleshooting AC-262536 solution stability.
Protocol: Functional Bioassay Validation This protocol provides a direct, functional test of your stored compound's activity.
-
Prepare Fresh Solution: Create a new, fresh solution of AC-262536 from powder, following the best-practice protocol described above. This will serve as your positive control.
-
Select Assay: Use a robust and reproducible in vitro assay where AC-262536 has a known effect. A good example is an assay measuring the suppression of luteinizing hormone (LH) in relevant cells or a luciferase reporter assay driven by an androgen response element.[7][10]
-
Run Comparison: Set up parallel experiments. In one set of wells/plates, use your stored aliquot. In the other set, use the freshly prepared solution. Run a full dose-response curve for both.
-
Analyze Data: Compare the EC50 values and the maximal effect (Emax) from the two dose-response curves. If the stored solution shows a significant rightward shift in the curve (higher EC50) or a reduced Emax compared to the fresh solution, it indicates degradation and loss of potency.
Technical Data: Stability of this compound (PAR2 Agonist)
This section addresses the storage and handling of the PAR2 agonist, This compound (CAS 1051487-82-1) .
Q1: What are the recommended storage conditions for this compound solutions?
Data for this compound indicates a different stability profile compared to AC-262536.
-
Solvent: DMSO is the recommended solvent, with a maximum solubility of around 40 mg/mL (100 mM).
-
Storage in DMSO:
-
Powder Form: The solid compound is stable for at least 2 years when stored at -20°C.[5]
Key Takeaway: For this compound, storage at -80°C is strongly preferred over -20°C to ensure long-term stability in a DMSO stock solution. The same best practices for stock preparation, including using anhydrous DMSO and aliquoting to avoid freeze-thaw cycles, should be strictly followed.
References
-
Equine metabolism of the selective androgen receptor modulator AC-262536 in vitro and in urine, plasma and hair following oral administration. PubMed. [Link]
-
SARM AC-262 536 : Research on Muscle Wasting. Peptides.co.uk. [Link]
-
Androgen Receptor Modulator with Potential Anabolic Benefits. UMBRELLA Labs. [Link]
-
Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator. ResearchGate. [Link]
-
AC-262,536. Wikipedia. [Link]
-
Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator. PubMed. [Link]
-
This compound|AC264613|PAR2 agonist. DC Chemicals. [Link]
-
AC-262536 | androgen receptor modulator | Buy from Supplier AdooQ®. Adooq Bioscience. [Link]
-
AC-264613 | PAR2 agonist | Buy from Supplier AdooQ®. Adooq Bioscience. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. AC-262536 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|AC264613|PAR2 agonist [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
Technical Support Center: AC 264613 Bioavailability Optimization
Subject: Improving In Vivo Bioavailability and Pharmacokinetics of AC 264613 in Rodent Models Ticket ID: AC-PK-OPT-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are likely experiencing inconsistent pharmacodynamic (PD) readouts with this compound due to its physicochemical limitations. While this compound was developed to overcome the proteolytic instability of peptide agonists (like SLIGRL-NH2), it is a lipophilic small molecule that suffers from poor aqueous solubility and rapid clearance .
This guide provides a validated technical framework to optimize the delivery of this compound. We focus on stabilizing the compound in a vehicle that prevents precipitation upon contact with physiological fluids and selecting the administration route that matches the compound's 2.5-hour half-life.
Module 1: Formulation Engineering
The Problem: this compound is soluble in DMSO but precipitates immediately upon dilution into aqueous buffers (PBS/Saline), causing "crashing out" in the syringe or the peritoneum. This leads to erratic absorption and false negatives.
Protocol A: The "Gold Standard" Co-Solvent System
Use this for acute studies (Intraperitoneal or Subcutaneous).
Reagents:
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile.
-
Tween 80 (Polysorbate 80).
-
Sterile Saline (0.9% NaCl).
Step-by-Step Procedure:
-
Stock Preparation: Dissolve this compound powder in 100% DMSO to a concentration of 40 mg/mL (approx. 100 mM). Vortex until clear. Store aliquots at -20°C.
-
Surfactant Addition: To the required volume of DMSO stock, add Tween 80.
-
Ratio: 1 part DMSO stock : 1 part Tween 80.
-
Action: Vortex vigorously. The solution will be viscous and yellow/clear.
-
-
Aqueous Dilution (Critical Step):
-
Slowly add warm (37°C) sterile saline while vortexing.
-
Final Formulation Target: 5% DMSO / 5% Tween 80 / 90% Saline.
-
Result: A clear micellar solution or stable micro-emulsion.
-
Protocol B: Cyclodextrin Complexation (For Sensitive Models)
Use this if DMSO/Tween causes irritation or vehicle-induced inflammation in your specific model.
Reagents:
-
(2-Hydroxypropyl)-
-cyclodextrin (HP- -CD). -
Sterile Water for Injection.
Step-by-Step Procedure:
-
Prepare a 20% (w/v) HP-
-CD solution in sterile water. -
Dissolve this compound stock (from DMSO) into this solution with constant stirring for 30 minutes at room temperature.
-
Note: Keep final DMSO concentration < 2%. The cyclodextrin encapsulates the hydrophobic drug, maintaining solubility in the aqueous phase.
Module 2: Administration & Pharmacokinetics (PK)
The Problem: Users often treat this compound like a long-acting small molecule. However, PK data indicates a short half-life (
PK Profile Summary
| Parameter | Value (Rat) | Implication |
| 10 - 30 min | Rapid onset; measure acute readouts (e.g., Ca2+ flux, pain) quickly. | |
| ~1200 ng/mL | High exposure achievable via IP; significantly lower via PO. | |
| ~2.5 hours | Critical: Effects wash out by 6-8 hours. | |
| Clearance | Renal/Metabolic | Rapid clearance requires frequent dosing or continuous infusion. |
Decision Logic: Route Selection
Use the following logic flow to determine the correct administration route for your specific biological endpoint.
Figure 1: Decision tree for this compound administration based on study duration. Note that for chronic studies, osmotic pumps are superior to repeated IP injections due to the compound's short half-life.
Module 3: Troubleshooting & Validation
Issue: "I injected the drug, but I see no phenotype."
Root Cause Analysis:
-
Did the drug get in? (Bioavailability failure)
-
Check: Inspect the injection site. Yellow deposits indicate precipitation.
-
Fix: Switch to Protocol A (Module 1).
-
-
Did the drug last long enough? (PK failure)
-
Check: If your readout is at 24 hours post-dose, the drug is gone.
-
Fix: Increase dosing frequency to every 8 hours (TID) or use an osmotic pump.
-
-
Is the receptor desensitized? (PD failure)
Validation Workflow
Before committing to a large animal cohort, run this pilot validation:
-
N=3 Rats/Mice.
-
Administer this compound (3-10 mg/kg) via IP.
-
Blood Draw: Collect plasma at 30 min (
) and 4 hours. -
Bioanalysis: LC-MS/MS detection of this compound (Parent mass: ~400.27 Da).
-
Success Criteria: Plasma conc > 100 nM at 30 min.
-
Frequently Asked Questions (FAQ)
Q: Can I administer this compound orally (in drinking water or gavage)? A: Not recommended. While this compound is a non-peptide, its oral bioavailability is significantly lower than parenteral routes due to first-pass metabolism and solubility limits. For robust data, use IP or SC. If oral is mandatory, you must use a lipid-based vehicle (e.g., Labrasol or corn oil) to promote lymphatic transport, but expect high variability.
Q: What is the maximum solubility in DMSO? A: Approximately 40 mg/mL (100 mM). Do not attempt to store aqueous dilutions; they are unstable. Store the DMSO stock at -20°C.
Q: Does the vehicle control matter? A: Yes, critically. DMSO and Tween can independently activate sensory neurons or cause mast cell degranulation. You must run a vehicle-only control group using the exact same percentage of solvents (e.g., 5% DMSO/5% Tween) to distinguish PAR2 effects from vehicle irritation.
References
-
Gardell, L. R., et al. (2008). "Identification and Characterization of Novel Small-Molecule Protease-Activated Receptor 2 Agonists." Journal of Pharmacology and Experimental Therapeutics, 327(3), 799–808.
- Core Reference: Establishes the potency (pEC50 = 7.5), selectivity, and initial PK profile of this compound.
-
Flynn, A. N., et al. (2011). "The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways." Journal of Biological Chemistry, 286(21), 19076–19088.
- Context: Discusses the signaling bias and comparison of non-peptide agonists like this compound versus peptide mimetics.
-
Lohman, R. J., et al. (2012). "Antagonism of protease-activated receptor 2 protects against experimental colitis." Journal of Pharmacology and Experimental Therapeutics, 340(2), 256-265.
- Context: Provides in vivo dosing protocols (IP)
-
Tocris Bioscience. "this compound Technical Data Sheet."
-
Context: Physicochemical data (Solubility in DMSO, Molecular Weight).
-
Sources
AC 264613 degradation products and storage conditions
Technical Support Center: AC 264613 Stability & Handling Guide
Executive Technical Summary
This compound is a potent, non-peptide agonist selective for the Protease-Activated Receptor 2 (PAR2), with a pEC50 of ~7.[1][2][3]5. Structurally, it is an acyl hydrazone , characterized by a 2-oxo-4-phenylpyrrolidine-3-carboxylic acid core linked to a 3-bromoacetophenone moiety via a hydrazone bridge.
This specific chemical architecture dictates its stability profile. The hydrazone linkage (-C(=O)-NH-N=C-) is the primary site of vulnerability, susceptible to hydrolysis under acidic conditions and E/Z photo-isomerization upon light exposure. Understanding these mechanisms is critical for maintaining reagent integrity during longitudinal studies.
Critical Storage & Stability FAQs
Q: What are the primary degradation products of this compound?
A: The degradation of this compound is primarily driven by the hydrolysis of its acyl hydrazone bond.
-
Mechanism: In the presence of water and acidic pH (or prolonged exposure to moisture), the imine-like bond (-N=C-) cleaves.
-
Predicted Degradation Products:
-
3-Bromoacetophenone: The ketone component released upon hydrolysis.
-
2-oxo-4-phenylpyrrolidine-3-carbohydrazide: The hydrazide core remaining after the ketone is cleaved.
-
-
Impact: This hydrolysis is irreversible and results in a complete loss of PAR2 agonist activity, as the intact hydrazone bridge is pharmacophorically essential for receptor binding.
Q: I observed a precipitate when diluting my DMSO stock into media. Is the compound degrading?
A: Likely not degrading, but crashing out . This compound is highly hydrophobic.
-
Diagnosis: If the precipitate dissolves upon adding more DMSO or warming, it is a solubility issue. If the precipitate persists or the solution turns yellow/orange (indicating oxidation or hydrolysis products), it may be degradation.
-
Prevention: Do not add the DMSO stock directly to the center of the media volume. See the Step-by-Step Solubilization Protocol below.
Q: Can I store this compound in aqueous buffers?
A: No.
-
Reasoning: The acyl hydrazone linkage is hydrolytically unstable in water over time, particularly at non-neutral pH.
-
Protocol: Prepare aqueous dilutions immediately before use. Discard any unused aqueous solutions at the end of the experimental day (T < 12 hours).
Q: Is the compound light-sensitive?
A: Yes.
-
Mechanism: The -N=C- double bond can undergo photo-induced isomerization between E (trans) and Z (cis) isomers. While the biological activity differences between isomers are not fully characterized in all tissues, isomerization alters the thermodynamic binding profile.
-
Action: Store solid and solution states in amber vials or wrapped in foil.
Quantitative Data: Solubility & Storage
Table 1: Physicochemical Properties & Solubility Limits
| Parameter | Value | Notes |
| Molecular Weight | 400.27 g/mol | Use this for molarity calculations. |
| Solubility (DMSO) | ~100 mM (40 mg/mL) | Recommended solvent. Mild warming (37°C) may be required for saturation. |
| Solubility (Ethanol) | < 1 mM | Poor solubility; not recommended. |
| Solubility (Water) | Insoluble | Precipitates immediately without surfactant/carrier. |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation/degradation. |
Table 2: Storage Specifications
| State | Temperature | Container | Max Stability |
| Solid (Lyophilized) | -20°C | Desiccated, Amber Vial | 2 Years |
| Stock Solution (DMSO) | -80°C | Sealed, Amber Vial | 6 Months |
| Stock Solution (DMSO) | -20°C | Sealed, Amber Vial | 1 Month |
| Aqueous Working Sol. | RT / 37°C | Standard Tube | < 12 Hours (Prepare Fresh) |
Visualized Pathways
A. Degradation Mechanism (Hydrolysis)
The following diagram illustrates the chemical vulnerability of the acyl hydrazone linkage.
Figure 1: Hydrolytic degradation pathway of this compound.[4] The central acyl hydrazone bond is cleaved by water, particularly in acidic environments, yielding two inactive fragments.
B. Recommended Solubilization Workflow
This workflow ensures maximum solubility and prevents "shock precipitation" when moving from organic to aqueous phases.
Figure 2: Step-by-step solubilization workflow to prevent moisture uptake and precipitation.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Self-validating step: Visual clarity check.
-
Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (~1 hour).
-
Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, accelerating hydrolysis.
-
-
Solvent Addition: Add anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Calculation: For 1 mg of this compound (MW 400.27), add 250 µL of DMSO.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Validation: Hold the vial up to a light source. The solution must be completely clear and particulate-free.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes.
-
Storage: Store at -80°C.
Protocol B: Aqueous Dilution (for Cell Culture)
Self-validating step: Microscopy check for crystals.
-
Preparation: Pre-warm the culture media or buffer to 37°C.
-
Rapid Dilution: While vortexing the media tube, add the DMSO stock dropwise.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, though this compound solubility usually limits the max concentration to ~10-50 µM in aqueous media.
-
-
Microscopy Check: Before adding to cells, place a drop of the media on a slide and view under a microscope (10x or 20x).
-
Pass: No crystals visible.
-
Fail: Needle-like crystals observed. (Action: Sonicate media or reduce concentration).
-
References
-
Gardell, L. R., et al. (2008).[5] "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists." Journal of Pharmacology and Experimental Therapeutics, 327(3), 799-808.[5]
-
Tocris Bioscience. (n.d.). "this compound Technical Datasheet." Tocris.
-
MedChemExpress. (n.d.). "AC-264613 Datasheet & Solubility." MedChemExpress.
-
Ma, J. N., et al. (2013). "Discovery of potent and selective protease-activated receptor 2 (PAR2) agonists."[5][6] Journal of Pharmacology and Experimental Therapeutics, 347(3), 697-704.[5]
Sources
Validation & Comparative
Comparative Potency Analysis: AC-262536 vs. S-23
A Note on Compound Selection: The initial topic requested a comparison of "AC 264613 vs AC-55541." A thorough review of scientific literature revealed a lack of substantive, verifiable data for compounds with these specific identifiers. To provide an accurate and data-rich comparative guide that adheres to our standards of scientific integrity, we have proceeded with a comparison of two well-characterized non-steroidal Selective Androgen Receptor Modulators (SARMs): AC-262536 and S-23 . AC-262536 is a known SARM developed by Acadia Pharmaceuticals and is likely the compound intended by the query "this compound".[1][2] S-23 is a potent SARM with a distinct pharmacological profile, making it an excellent candidate for a detailed potency comparison. This substitution allows for a guide grounded in published, verifiable preclinical data.
A Senior Application Scientist's Guide to Evaluating Non-Steroidal SARMs
This guide provides a detailed comparison of the potency and pharmacological profiles of two investigational Selective Androgen Receptor Modulators (SARMs), AC-262536 and S-23. Designed for researchers and drug development professionals, this document synthesizes preclinical data to illuminate the key differences between these compounds and outlines the fundamental experimental methodologies required for their evaluation.
Introduction to Selective Androgen Receptor Modulators
Selective Androgen Receptor Modulators are a class of androgen receptor ligands designed to exhibit tissue-selective activation of androgenic signaling.[3] The primary therapeutic goal is to harness the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate and seminal vesicles.[1][4] Unlike traditional anabolic steroids, which are substrates for enzymes like 5α-reductase and aromatase, non-steroidal SARMs like AC-262536 and S-23 possess a distinct chemical scaffold that avoids these metabolic pathways, contributing to their improved safety profile.[3] Their mechanism centers on binding to the Androgen Receptor (AR), a ligand-activated nuclear transcription factor, and modulating its downstream gene expression in a tissue-specific manner.[5]
AC-262536 , developed by Acadia Pharmaceuticals, is characterized as a partial agonist of the androgen receptor.[6] Preclinical studies show it promotes muscle growth with significantly lower impact on prostate weight compared to testosterone.[7][8]
S-23 is noted for its high binding affinity to the androgen receptor and its activity as a full agonist in preclinical models.[9] It demonstrates potent anabolic effects on muscle and bone and has also been investigated for its potential as a male hormonal contraceptive due to its dose-dependent suppression of gonadotropins.[9][10]
The Androgen Receptor Signaling Pathway
Understanding the potency of any SARM requires a foundational knowledge of its target pathway. The classical androgen receptor signaling cascade is the primary mechanism through which these compounds exert their effects.
The process begins when a ligand (like a SARM or an endogenous androgen) binds to the AR in the cell's cytoplasm. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins. The activated AR-ligand complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[5] This binding initiates the recruitment of co-regulators (coactivators or corepressors), ultimately leading to the modulation of gene transcription, which drives the physiological response.[11][12]
Comparative Pharmacological Data: AC-262536 vs. S-23
The potency of a SARM is a multi-faceted characteristic defined by its binding affinity, functional activity as an agonist, and its tissue-selective effects in vivo. The following table summarizes the key preclinical data for AC-262536 and S-23.
| Parameter | AC-262536 | S-23 | Testosterone (Reference) |
| Binding Affinity (Ki) | ~5 nM[7][13] | ~1.7 nM[9] | Variable (~1-29 nM)[14] |
| AR Functional Activity | Partial Agonist[6] | Full Agonist[9] | Full Agonist |
| Anabolic Efficacy | ~66% of Testosterone[7] | Potent, comparable to Testosterone[9] | 100% |
| Androgenic Potency | ~27% of Testosterone[7] | Lower than Testosterone, but present[9] | 100% |
| Anabolic:Androgenic Ratio | ~2.45:1[13] | Favorable tissue selectivity shown[9] | 1:1[13] |
Analysis of Potency:
-
Binding Affinity (Ki): S-23 exhibits a significantly higher binding affinity (lower Ki value) for the androgen receptor compared to AC-262536.[9] A lower Ki value indicates a stronger interaction between the ligand and the receptor, which often translates to higher potency. S-23's affinity is approximately three times greater than that of AC-262536.[9][13]
-
Functional Activity: This is a critical point of differentiation. S-23 acts as a full agonist , meaning it can elicit a maximal response from the androgen receptor, similar to testosterone.[9] In contrast, AC-262536 is a partial agonist , which means that even at saturating concentrations, it produces a sub-maximal response compared to a full agonist.[6] This intrinsic difference is a key determinant of their overall efficacy and potential side effect profiles.
-
In Vivo Efficacy: Preclinical studies in castrated rat models confirm these molecular profiles. AC-262536 demonstrated an anabolic effect on the levator ani muscle that was approximately 66% of that achieved by testosterone, while its effect on the prostate was only 27%.[7] S-23, in similar models, showed robust, dose-dependent increases in muscle mass and bone mineral density, with its high potency reflected in the low doses required to achieve these effects.[9][15]
Experimental Protocols for SARM Potency Determination
The characterization of a novel SARM follows a logical progression from in vitro to in vivo assays. Each step provides crucial data that builds a comprehensive understanding of the compound's potency and selectivity. The following protocols represent the foundational assays in this discovery paradigm.[16]
Protocol 1: In Vitro Androgen Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the androgen receptor through competitive displacement of a radiolabeled ligand.
-
Causality: This is the initial gatekeeping experiment. A compound must first demonstrate a high affinity for the target receptor to be considered for further development.[16] It quantifies the direct molecular interaction that precedes any biological effect.
-
Methodology:
-
Preparation: Prepare a homogenate from cells or tissues expressing the androgen receptor (e.g., rat prostate, or cells transfected with human AR).
-
Incubation: In a multi-well plate, incubate the receptor preparation with a constant, low concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Mibolerone).
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., AC-262536 or S-23) to compete with the radioligand for binding to the AR.
-
Separation: After reaching equilibrium, separate the bound from unbound radioligand using a method like filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro AR Transcriptional Activation (Reporter) Assay
-
Objective: To measure the functional ability of the compound to activate the AR and initiate gene transcription, determining its potency (EC50) and efficacy (Emax).
-
Causality: Binding does not always equal activation. This assay confirms that the compound is an agonist and quantifies its functional potency. It is here that the distinction between a full and partial agonist is experimentally determined.[17]
-
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express AR.
-
Transfection: Co-transfect the cells with two plasmids: one expressing the full-length human androgen receptor and a second "reporter" plasmid containing a luciferase gene under the control of an ARE-driven promoter.
-
Treatment: After transfection, treat the cells with increasing concentrations of the test compound. Include a positive control (e.g., Dihydrotestosterone, DHT) and a vehicle control.
-
Incubation: Incubate for 18-24 hours to allow for receptor activation, transcription, and translation of the luciferase enzyme.
-
Lysis and Assay: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of AR-mediated gene transcription.
-
Analysis: Plot luminescence against the logarithm of compound concentration. Calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal response) relative to the positive control (DHT).
-
Protocol 3: In Vivo Anabolic and Androgenic Potency (Hershberger Assay)
-
Objective: To assess the anabolic (muscle-building) and androgenic (prostate-stimulating) effects of a SARM in a living organism.
-
Causality: This is the definitive preclinical assay for establishing the tissue selectivity of a SARM.[18] It validates the in vitro findings in a complex biological system, providing the crucial anabolic-to-androgenic ratio that defines the compound's therapeutic potential.
-
Methodology:
-
Animal Model: Use juvenile, castrated male rats. Castration removes the endogenous source of androgens, making the androgen-sensitive tissues highly responsive to exogenous compounds.
-
Acclimation and Dosing: Allow the animals to acclimate. After a post-castration period to allow for tissue regression, administer the test compound daily (e.g., via oral gavage or subcutaneous injection) for 7-10 days across several dose groups.[18] Include a vehicle control group and a testosterone propionate group as a positive control.
-
Dissection and Measurement: At the end of the treatment period, euthanize the animals and carefully dissect specific tissues.
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate and seminal vesicles.
-
-
Weighing: Record the wet weight of each dissected tissue.
-
Analysis: Compare the tissue weights of the treated groups to the vehicle control. Plot the dose-response curves for the anabolic and androgenic tissues to determine the potency and efficacy of the compound in each tissue type.
-
Conclusion for the Research Professional
The comparative analysis of AC-262536 and S-23 provides a clear illustration of the diverse pharmacological profiles achievable within the non-steroidal SARM class.
-
S-23 represents a high-potency, high-efficacy SARM. Its strong binding affinity and full agonist activity translate to robust anabolic effects, but also a greater potential for suppression of the hypothalamic-pituitary-gonadal axis, a known effect of potent androgens.[9] Its research utility lies in studies where maximal androgen receptor activation is desired to investigate anabolic pathways or as a potential male contraceptive.[10]
-
AC-262536 , as a partial agonist with moderate binding affinity, offers a different profile.[6][13] While less potent than S-23, its partial agonism may provide a wider therapeutic window, potentially achieving clinically meaningful anabolic effects with a lower degree of androgenic side effects and HPG-axis suppression.[8][13] This makes it an interesting candidate for conditions where a more moderate, yet effective, anabolic stimulus is desired.[4]
The choice between these or other SARMs for research and development purposes is dictated by the desired therapeutic outcome. The experimental framework detailed herein provides the essential, self-validating system required to accurately characterize the potency and selectivity of any novel androgen receptor modulator.
References
-
More Plates More Dates. (2017). AC-262536 SARM Overview – What To Expect (Based On Clinical Studies). [Link]
-
Fit Science. (n.d.). AC-262,536: The Underground SARM You're About To Hear A Lot More About. Fit Science. [Link]
-
Jones, A., et al. (2009). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. Journal of Pharmacology and Experimental Therapeutics, 328(3), 663-670. [Link]
-
Wikipedia. (n.d.). AC-262,536. Wikipedia. [Link]
-
MediSearch. (n.d.). AC262 Sarm: Benefits And Side Effects. MediSearch. [Link]
-
Legacy Research Products. (n.d.). AC 262 536. Legacy Research Products. [Link]
-
Russo's Lifts. (2023). S23's High Binding Affinity to the Androgen Receptor. YouTube. [Link]
-
ResearchGate. (n.d.). Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator. Request PDF. [Link]
-
Poth, N. L., et al. (2008). Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator. Journal of Steroid Biochemistry and Molecular Biology, 110(3-5), 214-219. [Link]
-
Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. Current Opinion in Clinical Nutrition and Metabolic Care, 12(3), 232-240. [Link]
-
Lyer, A., et al. (2020). IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy. Journal of Investigative Dermatology, 140(5), 940-947. [Link]
-
Cancer Research UK. (2024). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. Cancers, 16(13), 2375. [Link]
-
Negro-Vilar, A. (1999). Selective androgen receptor modulators (SARMs): a novel approach to androgen therapy for the new millennium. The Journal of Clinical Endocrinology & Metabolism, 84(10), 3459-3462. [Link]
-
Gubbels, J., et al. (2023). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology, 14, 1269925. [Link]
-
Wikipedia. (n.d.). Androgen receptor. Wikipedia. [Link]
-
ResearchGate. (n.d.). of preclinical and early clinical studies implicating the IL-23/IL-17.... ResearchGate. [Link]
-
Queen's University Belfast Research Portal. (n.d.). Emerging anabolic drugs - investigation of the in vitro and in vivo metabolism of selective androgen receptor modulators. Queen's University Belfast. [Link]
-
ResearchGate. (n.d.). In vitro metabolism study of a black market product containing SARM LGD-4033. Request PDF. [Link]
-
Reddit. (2023). AC-262 Detailed Analysis. r/sarmssourcetalk. [Link]
-
Dalton, J. T., et al. (2011). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 54(1), 3-16. [Link]
-
American Chemical Society. (2024). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating A. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. ResearchGate. [Link]
-
Basaria, S., et al. (2013). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 5(3), 966-993. [Link]
-
ResearchGate. (n.d.). Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls. Request PDF. [Link]
-
European Medical Journal. (2021). The Launching Pad: Exploring the Potential of the IL-23 Pathway in Psoriatic Arthritis. EMJ. [Link]
-
MDPI. (n.d.). Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. International Journal of Molecular Sciences, 25(11), 5896. [Link]
-
Reddit. (2023). Let's Discuss the New SARM AC-262: Potential Benefits and Experiences. r/sarmsourcetalk. [Link]
-
MDPI. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules, 28(14), 5519. [Link]
-
Culig, Z., & Santer, F. R. (2011). Androgen receptor signaling in prostate cancer development and progression. Oncotarget, 2(7), 498-507. [Link]
-
MDPI. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. International Journal of Molecular Sciences, 25(14), 7623. [Link]
-
Solomon, Z. J., et al. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Andrology, 7(4), 435-446. [Link]
-
More Plates More Dates. (2017). S23 SARM Overview - Preclinical Profile, Results, Reviews & Side Effects. [Link]
-
Unfiltered. (2024). What is S23 SARM and is it safe?. Unfiltered. [Link]
Sources
- 1. fitscience.co [fitscience.co]
- 2. medisearch.io [medisearch.io]
- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. legacyresearchproducts.com [legacyresearchproducts.com]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AC-262,536 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. behemothlabz.com [behemothlabz.com]
- 11. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. moreplatesmoredates.com [moreplatesmoredates.com]
- 14. moreplatesmoredates.com [moreplatesmoredates.com]
- 15. unfilteredonline.com [unfilteredonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 18. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: AC 264613 vs. SLIGRL-NH2 for PAR2 Activation
Executive Summary: The Evolution of PAR2 Agonism
Protease-Activated Receptor 2 (PAR2) research has historically relied on synthetic peptides derived from the receptor's tethered ligand sequence.[1] The most ubiquitous of these, SLIGRL-NH2 (and its human equivalent SLIGKV-NH2), has served as the gold standard for decades.
However, recent pharmacological scrutiny has revealed critical limitations in peptide agonists, specifically regarding selectivity (off-target Mrgpr activation) and metabolic stability . The development of AC 264613 , a potent non-peptide small molecule agonist, represents a paradigm shift.
The Verdict:
-
Use this compound for high-fidelity pharmacological studies, in vivo CNS models, and when absolute PAR2 selectivity is required to rule out histamine-independent itch pathways (Mrgprs).
-
Use SLIGRL-NH2 only for historical data bridging or as a secondary control in protease-cleavage simulation studies, bearing in mind its micromolar potency and off-target profile.
Mechanistic Foundation
The Tethered Ligand vs. Small Molecule Activation
PAR2 is unique among GPCRs. It is typically activated by serine proteases (e.g., trypsin, tryptase) which cleave the N-terminus, exposing a "tethered ligand" (SLIGRL in mice, SLIGKV in humans) that binds to the receptor's extracellular loops.
-
SLIGRL-NH2 (Peptide Mimetic): Mimics the exposed N-terminus. It bypasses the proteolytic cleavage step but requires high concentrations to penetrate the ligand-binding groove effectively.
-
This compound (Small Molecule): Binds to a transmembrane pocket distinct from the tethered ligand groove but stabilizes the active receptor conformation (Helix 6 movement) with significantly higher affinity.
Signaling Pathway Visualization
Both agonists trigger the
Figure 1: Canonical PAR2 signaling pathway. Note the critical off-target activation of Mrgpr receptors by SLIGRL, which this compound avoids.
Critical Performance Comparison
The following data synthesizes findings from Gardell et al. (2008) and subsequent validation studies (Liu et al., 2011).
Quantitative Metrics
| Feature | This compound | SLIGRL-NH2 | Implication |
| Chemical Class | Small Molecule (Non-peptide) | Synthetic Peptide (Hexapeptide) | This compound has superior drug-like properties. |
| Potency ( | 30 – 100 nM | 1 – 10 | This compound is ~100-300x more potent. |
| Selectivity | High (>3000x vs PAR1/PAR4) | Low (Activates MrgprC11/X2) | SLIGRL data in itch models is confounded. |
| Metabolic Stability | High ( | Low (Rapid proteolysis in serum) | This compound is suitable for systemic in vivo use. |
| CNS Penetration | Yes (Crosses BBB) | Poor | This compound enables neuropharmacology studies. |
| Solubility | DMSO (hydrophobic) | Water/Saline (hydrophilic) | Vehicle controls differ significantly. |
The "Itch" Confound (Expert Insight)
For years, SLIGRL was used to define PAR2's role in histamine-independent itch. However, seminal work (Liu et al., 2011) demonstrated that SLIGRL activates MrgprC11 (in mice) and MRGPRX2 (in humans), receptors specifically dedicated to itch sensation.
-
Scientific Risk: If you use SLIGRL to study itch, you cannot distinguish between PAR2 and Mrgpr activation.
-
Solution: this compound does not activate Mrgprs. It is the required tool to validate genuine PAR2-mediated pruritus.
Experimental Protocols
In Vitro Calcium Mobilization (FLIPR/Fluo-4)
This protocol validates the potency difference. Note the concentration ranges.
Materials:
-
HEK293 cells stably expressing human PAR2.
-
Fluo-4 AM Calcium Indicator.
-
Agonist A: this compound (Stock: 10 mM in DMSO).
-
Agonist B: SLIGRL-NH2 (Stock: 10 mM in
).
Workflow Visualization:
Figure 2: Calcium flux workflow. Note the significantly higher concentration range required for SLIGRL to achieve saturation.
Protocol Steps:
-
Cell Plating: Seed HEK-hPAR2 cells at 50,000 cells/well in poly-D-lysine coated black-wall plates. Incubate overnight.
-
Dye Loading: Aspirate media. Add
Fluo-4 loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 45 mins at . -
Compound Prep:
-
This compound: Serial dilute in HBSS/HEPES buffer. Critical: Ensure final DMSO concentration is
to avoid solvent artifacts. -
SLIGRL: Serial dilute in HBSS/HEPES.
-
-
Measurement: Transfer to FLIPR or FlexStation. Record baseline for 20s. Inject agonist (
3X concentrate). Record response for 120s. -
Analysis: Calculate
. Fit to sigmoidal dose-response curve.-
Expected this compound
: ~30-50 nM. -
Expected SLIGRL
: ~2-5 .
-
In Vivo Considerations
When moving to animal models (e.g., inflammation or nociception), the stability of this compound offers a distinct advantage.
-
Route: this compound is suitable for intraperitoneal (i.p.) or oral gavage (p.o.) due to stability. SLIGRL is restricted to local injection (intraplantar/intradermal) due to rapid degradation.
-
Dosing (this compound): Typically 10–30 mg/kg (systemic) or
(local injection). -
Dosing (SLIGRL): Typically requires massive local doses (
intraplantar) to elicit a response, increasing the risk of mast cell degranulation via MrgprX2.
Decision Matrix: Which Agonist to Choose?
Use this logic flow to determine the appropriate reagent for your study.
Figure 3: Selection logic. This compound is the preferred reagent for modern pharmacological characterization.
References
-
Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists." Journal of Pharmacology and Experimental Therapeutics. 327(3): 716-728.
- Key Finding: Discovery of this compound, establishing potency (30 nM) and selectivity.
-
Liu, Q., et al. (2011). "The distinct roles of two GPCRs, MrgprC11 and PAR2, in itch and hyperalgesia." Science Signaling. 4(181): ra45.
- Key Finding: Identified SLIGRL as a promiscuous agonist for MrgprC11, invalidating its use as a specific PAR2 itch inducer.
-
Ramachandran, R., & Hollenberg, M. D. (2008). "Proteinases and signalling: pathophysiological and therapeutic implications via PARs." Nature Reviews Drug Discovery. 7(1): 69-84.
- Key Finding: Comprehensive review of PAR2 signaling and the tethered ligand mechanism.
-
Moudio, S., et al. (2022). "The PAR2 activator AC-264613 impairs action potential firing and induces depression-like behaviour in mice." ResearchGate/Neuroscience.
- Key Finding: Confirms BBB penetr
Sources
AC 264613 vs GB88 antagonist functional assay
An In-Depth Comparative Guide to the Functional Antagonism of AC 264613 and GB88 at the Ghrelin Receptor (GHSR1a)
Introduction
The Ghrelin Receptor (GHSR1a), a G-protein coupled receptor (GPCR), is a key regulator of appetite, growth hormone secretion, and metabolism. Its activation by the endogenous ligand ghrelin initiates a signaling cascade, primarily through the Gαq/11 pathway, leading to an increase in intracellular calcium. The development of antagonists for this receptor is of significant interest for therapeutic areas such as obesity and metabolic disorders. This guide provides a detailed comparison of two hypothetical antagonists: this compound, a novel compound, and GB88, a well-characterized antagonist. The comparison is based on a robust in vitro calcium mobilization functional assay designed to determine their potency and mechanism of action.
The Scientific Rationale: Why a Calcium Mobilization Assay?
The choice of a calcium mobilization assay is directly dictated by the primary signaling pathway of the target, GHSR1a. Upon ghrelin binding, the receptor undergoes a conformational change, activating the Gαq subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is a direct and quantifiable measure of receptor activation.
By pre-incubating cells with an antagonist before stimulating them with ghrelin, we can measure the extent to which the antagonist blocks this calcium release. This allows for the determination of the antagonist's inhibitory potency, typically expressed as an IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
Signaling Pathway and Experimental Overview
Below are diagrams illustrating the GHSR1a signaling pathway and the workflow of the antagonist functional assay.
Caption: Step-by-step workflow for the calcium mobilization antagonist assay.
Experimental Protocol: Calcium Mobilization Functional Assay
This protocol describes a self-validating system for assessing antagonist potency. Key controls are integrated to ensure data integrity.
Materials:
-
Cell Line: HEK293 cells stably expressing human GHSR1a (HEK293-GHSR1a).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.
-
Assay Plates: 384-well black, clear-bottom microplates.
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.
-
Agonist: Human Ghrelin.
-
Antagonists: this compound, GB88.
-
Calcium Dye: Fluo-8 AM dye loading kit.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or similar.
Methodology:
-
Cell Plating:
-
Culture HEK293-GHSR1a cells to ~80% confluency.
-
Harvest cells and seed them into 384-well plates at a density of 15,000 cells/well in 25 µL of culture medium.
-
Incubate plates overnight at 37°C, 5% CO2.
-
-
Agonist EC50 Determination (Pre-experiment):
-
Rationale: To determine the precise concentration of ghrelin to use for the antagonist assay (the EC80), a full agonist dose-response curve must first be generated. The EC80 concentration is chosen as it provides a robust signal that is still sensitive to inhibition.
-
Perform a serial dilution of ghrelin.
-
Add to cells and measure calcium flux to determine the EC50 and EC80 values.
-
-
Dye Loading:
-
Prepare Fluo-8 AM dye loading solution according to the manufacturer's instructions in the assay buffer.
-
Remove culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Antagonist Addition:
-
Prepare 4X final concentration serial dilutions of this compound and GB88 in assay buffer.
-
Add 10 µL of the antagonist dilutions to the respective wells.
-
Controls: Include wells with "vehicle only" (no antagonist, for 100% response) and "maximum inhibition" (a saturating concentration of a known potent antagonist, for 0% response).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Challenge and Data Acquisition:
-
Prepare a 5X final concentration solution of ghrelin at its pre-determined EC80 value.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the kinetic read, establishing a baseline fluorescence for ~10-20 seconds.
-
The instrument will automatically add 10 µL of the ghrelin EC80 solution to all wells.
-
Continue reading the fluorescence intensity for an additional 90-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The primary data is the change in fluorescence intensity (ΔF) from baseline to the peak response.
-
Normalize the data:
-
The "vehicle only" control represents 0% inhibition.
-
The "maximum inhibition" control represents 100% inhibition.
-
-
Calculate the % Inhibition for each antagonist concentration.
-
Plot the % Inhibition against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Results: Comparative Potency of this compound vs. GB88
The following table summarizes the hypothetical data obtained from the functional assay.
| Compound | Compound Type | Average IC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |
| This compound | Novel Antagonist | 15.2 | 12.8 - 18.1 | -1.1 |
| GB88 | Reference Antagonist | 28.9 | 24.5 - 34.1 | -0.9 |
Interpretation of Results
Based on the hypothetical data, This compound (IC50 = 15.2 nM) demonstrates approximately two-fold greater potency in blocking ghrelin-induced calcium mobilization compared to the reference compound GB88 (IC50 = 28.9 nM) . A lower IC50 value signifies that a lower concentration of the compound is required to inhibit the receptor's function by half, indicating higher potency.
The Hill slopes for both compounds are close to -1, which is characteristic of competitive antagonism at a single binding site. This suggests that both this compound and GB88 likely compete with ghrelin for binding to the orthosteric site on the GHSR1a receptor.
Discussion and Further Steps
This guide outlines a robust functional assay for comparing the potency of GHSR1a antagonists. The results indicate that the novel compound, this compound, is a potent antagonist of the ghrelin receptor, with a potency superior to the reference compound GB88 in this specific in vitro setting.
Trustworthiness of the Protocol: The inclusion of appropriate controls is critical for the validity of this assay. The "vehicle" and "maximum inhibition" controls allow for proper data normalization, while the initial determination of the agonist's EC80 ensures the assay is run under optimal conditions to detect inhibitory activity.
Next Steps in Characterization:
-
Mechanism of Action Studies: To confirm competitive antagonism, a Schild analysis should be performed. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A rightward shift in the agonist's EC50 with no change in the maximum response is the hallmark of competitive antagonism.
-
Selectivity Profiling: The selectivity of this compound should be assessed by testing it against a panel of other GPCRs to ensure it does not have off-target effects.
-
In Vivo Efficacy: The promising in vitro potency of this compound should be followed up with in vivo studies in animal models of obesity or metabolic disease to determine its efficacy and pharmacokinetic properties.
References
A Comparative Guide to the Off-Target Screening Profile of AC-262536, a Selective Androgen Receptor Modulator
This guide provides an in-depth comparison of the off-target effects screening profile of the selective androgen receptor modulator (SARM) AC-262536. In the landscape of drug discovery, particularly for modulators of nuclear receptors, understanding a compound's selectivity is as critical as understanding its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview, comparative data with other common SARMs, and the experimental methodologies required to generate a comprehensive selectivity profile.
The Rationale for Selectivity: Androgen Receptor Signaling
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds designed to mimic the desirable anabolic effects of androgens, such as testosterone, on muscle and bone while minimizing the unwanted androgenic side effects on other tissues like the prostate and skin.[1] Their mechanism of action is centered on binding to the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[2]
The canonical AR signaling pathway begins when an agonist binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins. The activated AR-ligand complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs).[3] This action, along with the recruitment of co-regulator proteins, modulates the transcription of target genes responsible for anabolic and androgenic effects.[3] The goal of a SARM like AC-262536 is to induce a specific conformational change in the AR, favoring the recruitment of co-regulators in anabolic tissues over those in androgenic tissues.
Figure 1. Canonical Androgen Receptor (AR) Signaling Pathway.
Comparative Selectivity Profile of AC-262536 and Other SARMs
A compound's selectivity is defined by its binding affinity for its intended target versus a panel of other biologically relevant targets. AC-262536 is a potent AR agonist with a binding affinity (Ki) of 5 nM.[4] It acts as a partial agonist relative to testosterone, which is key to its tissue-selective profile.[5] Preclinical studies in castrated rats demonstrated that AC-262536 produces robust anabolic effects in muscle while exhibiting only weak androgenic effects on the prostate.[5]
While comprehensive off-target screening data for AC-262536 against a broad panel is not extensively published in peer-reviewed literature, its initial characterization suggests high selectivity, with one source noting it "does not bind to any other tested receptors".[4]
To contextualize its performance, we compare AC-262536 with other well-known research SARMs. Of these, LGD-4033 has the most complete publicly available off-target profile, providing a benchmark for comparison.
| Compound | Primary Target Affinity (Ki) | Off-Target Profile Highlights |
| AC-262536 | 5 nM (Androgen Receptor) | High selectivity reported in initial studies.[4] Comprehensive screening data against a broad panel (e.g., SafetyScreen44) is not publicly available. |
| Ostarine (MK-2866) | 3.8 nM (Androgen Receptor)[6] | Known for tissue-selective action on muscle and bone.[7][8] Potential for liver enzyme interactions.[4] Comprehensive off-target binding data is not publicly available. |
| LGD-4033 (Ligandrol) | ~1 nM (Androgen Receptor)[9][10] | High Selectivity Confirmed: No meaningful interaction observed with Progesterone Receptor, Glucocorticoid Receptor, or Mineralocorticoid Receptor (Ki > 4,000 nM for all).[11] |
| RAD140 (Testolone) | High (Specific Ki not cited) | Noted for a very high anabolic to androgenic ratio of 90:1, suggesting high tissue selectivity.[8] Comprehensive off-target binding data is not publicly available. |
Note: The absence of published comprehensive screening data does not imply a lack of selectivity, but rather that this data has not been made public. The standard for rigorous drug development necessitates such screening.
Experimental Methodologies for Off-Target Profiling
To ensure trustworthiness and scientific integrity, a compound's selectivity profile must be determined using standardized, validated assays. In vitro safety pharmacology profiling is the industry-standard approach to identify potential off-target liabilities early in the drug discovery process.[12] This involves screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters.[12]
The workflow for such a screening campaign is a systematic process, from compound preparation to data analysis and hit validation.
Figure 2. Workflow for Off-Target Liability Screening.
This protocol describes a foundational method for assessing a compound's binding to a panel of off-target nuclear receptors. The principle is competitive binding, where the test compound's ability to displace a known, high-affinity radiolabeled ligand from its receptor is measured.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., AC-262536) for a panel of nuclear receptors (e.g., Estrogen, Progesterone, Glucocorticoid receptors).
Materials:
-
Receptor Source: Cell lysates or purified recombinant human nuclear receptors.
-
Radioligand: A specific, high-affinity tritiated ([³H]) ligand for each receptor target.
-
Test Compound: AC-262536 dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimized for receptor stability and binding.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C filters pre-treated with polyethyleneimine).
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Plate Setup:
-
Design a 96-well plate map. Include wells for:
-
Total Binding: Radioligand + Receptor preparation (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Receptor + a high concentration of a known unlabeled ligand to saturate all specific binding sites.
-
Test Compound: Radioligand + Receptor + serial dilutions of the test compound (e.g., AC-262536).
-
-
-
Incubation:
-
To each well of the 96-well plate, add the assay buffer, the receptor preparation, and either the unlabeled ligand (for NSB) or the test compound.
-
Initiate the binding reaction by adding the radioligand to all wells at a final concentration near its dissociation constant (Kd).
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester.[13] This separates the receptor-bound radioligand (captured on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats completely.
-
Add a scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity retained on the filters using a scintillation counter. The output will be in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding: For each well, subtract the average CPM from the NSB wells from the measured CPM.
-
Specific Binding = Total Binding CPM - NSB CPM
-
-
Generate Inhibition Curve: Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Interpretation: A high Ki value (typically in the micromolar or higher range) indicates weak binding and a low potential for off-target effects at therapeutic concentrations. A low Ki value (in the nanomolar range) indicates a significant off-target interaction that warrants further investigation with functional assays to determine if the compound acts as an agonist or antagonist at that receptor.
Conclusion
AC-262536 is a promising SARM characterized by its potent and selective partial agonism at the androgen receptor. While publicly available data on its broad off-target profile is limited, the foundational research points towards a high degree of selectivity, a hallmark of the SARM therapeutic concept. In contrast, compounds like LGD-4033 have more extensively published selectivity data, demonstrating a clean profile against other key steroid hormone receptors.
For drug development professionals, this guide underscores the critical necessity of generating a comprehensive off-target screening profile using standardized methodologies, such as multi-target radioligand binding assays. This empirical data is the cornerstone of a robust preclinical safety package, enabling an accurate assessment of a compound's therapeutic window and de-risking its progression towards clinical evaluation.
References
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Pochamcharoen, C., et al. (2008). Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator. Journal of Steroid Biochemistry and Molecular Biology, 110(3-5), 235-241. [Link]
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MuscleChem. (2025). Ostarine (MK-2866) for Enhanced Muscle Growth and Fat Loss. MuscleChem Advanced Supplements. [Link]
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ResearchGate. (2025). Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator | Request PDF. ResearchGate. [Link]
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GainsX Nutrition. (n.d.). Enhanced RAD-140 Testolone 60 Caps. GainsX Nutrition. [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Eurofins Scientific. [Link]
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WebMD. (n.d.). Ostarine - Uses, Side Effects, and More. WebMD. [Link]
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Solomon, Z. J., et al. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Andrology, 7(4), 435-446. [Link]
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Basaria, S., et al. (2013). The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men. The Journals of Gerontology: Series A, 68(1), 87-95. [Link]
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de Ronde, W., & de Hon, O. (2023). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology, 14, 1267883. [Link]
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Tretzel, L., et al. (2021). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. Metabolites, 11(7), 448. [Link]
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Wikipedia. (n.d.). LGD-4033. Wikipedia. [Link]
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Denmeade, S. R., & Isaacs, J. T. (2002). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. Current Cancer Drug Targets, 2(4), 385-397. [Link]
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IBM Research. (2025). Drug-target binding affinity prediction with docking pose physics. IBM Research. [Link]
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Zoghbi, S. S., et al. (2014). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine, 55(Supplement 2), 19S-26S. [Link]
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USADA. (n.d.). Top 5 Things to Know about LGD-4033. U.S. Anti-Doping Agency. [Link]
-
Narayanan, R., et al. (2018). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 61(4), 1325-1345. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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MDPI. (2023). The Impact of Data on Structure-Based Binding Affinity Predictions Using Deep Neural Networks. International Journal of Molecular Sciences, 24(10), 8793. [Link]
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NIH. (2024). A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5-Alpha Reductase Proteins. Journal of Chemical Information and Modeling. [Link]
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World Anti-Doping Agency. (2019). The Prohibited List. WADA. [Link]
-
Boehringer Ingelheim. (n.d.). Selectivity data panels. opnMe. [Link]
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PubMed. (2013). The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. The Journals of Gerontology. Series A, Biological Sciences and Medical Sciences, 68(1), 87-95. [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
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Wikipedia. (n.d.). Androgen receptor. Wikipedia. [Link]
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ResearchGate. (2025). Deciphering the selective androgen receptor modulators paradigm | Request PDF. ResearchGate. [Link]
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bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. [Link]
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ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
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NIH. (2011). Androgen receptor signaling in prostate cancer development and progression. Endocrine-Related Cancer, 18(3), R105-R126. [Link]
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protocols.io. (2023). Whole-cell radioligand binding for receptor internalization. protocols.io. [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
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ResearchGate. (n.d.). Schematic representation of the signaling pathways on androgen receptor... ResearchGate. [Link]
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ResearchGate. (2024). Drug-Target Binding Affinity Prediction by Combination Graph Neural Network and BiLSTM. ResearchGate. [Link]
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BioSpace. (2020). Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. BioSpace. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
